molecular formula C9H6F2N2O2S B2590466 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 126767-57-5

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2590466
CAS No.: 126767-57-5
M. Wt: 244.22
InChI Key: ODVVHDDSXRZOLV-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol (-SH) group at position 2 and a 4-(difluoromethoxy)phenyl group at position 5. The difluoromethoxy (-OCF₂H) substituent introduces electronegativity and lipophilicity, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2S/c10-8(11)14-6-3-1-5(2-4-6)7-12-13-9(16)15-7/h1-4,8H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVVHDDSXRZOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-(Difluoromethoxy)benzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole-thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Histone Deacetylases (HDACs)

One of the most significant applications of this compound lies in its potential as a histone deacetylase inhibitor. Histone deacetylases play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer. Compounds containing oxadiazole moieties have been shown to exhibit potent inhibitory effects against HDACs, particularly HDAC6. Research indicates that derivatives with difluoromethyl substitutions can achieve nanomolar potency and excellent selectivity for HDAC6 over other HDAC isoforms .

Table 1: Inhibitory Potency of Oxadiazole Derivatives Against HDACs

CompoundIC50 (nM)Selectivity
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol<10High
Other Oxadiazole DerivativesVariesModerate

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The presence of the difluoromethoxy group enhances the pharmacological profile of these compounds by increasing their lipophilicity and cellular uptake .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineGI50 (nM)
This compoundPANC-126
Other Oxadiazole DerivativesVariousVaries

Case Study 1: HDAC6 Inhibition

A study focused on the synthesis and evaluation of difluoromethyl-substituted oxadiazoles found that compounds similar to this compound displayed remarkable selectivity for HDAC6. The research employed X-ray crystallography to elucidate the binding interactions between these compounds and the enzyme, revealing a long-lived enzyme-inhibitor complex that could be exploited for therapeutic development against neuropathies and cancers .

Case Study 2: Antitumor Activity

In another investigation, a series of oxadiazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced activity against cancer cells compared to unsubstituted analogs. This highlights the importance of structural modifications in optimizing the anticancer efficacy of oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., 4u, 4v) exhibit higher yields (86–90%) compared to chlorinated analogs (4j: 81%), suggesting favorable cyclization efficiency. The ortho-CF₃ derivative (4v) achieves a 90% yield, possibly due to steric or electronic effects stabilizing intermediates .
  • Chlorinated Derivatives : Dichlorophenyl-substituted compounds (e.g., 4j) show moderate yields but serve as versatile intermediates for further alkylation or oxidation reactions .
  • Lipophilicity : The tert-butyl group in 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol increases molecular weight and hydrophobicity, as evidenced by a melting point of 157–158°C .
Enzyme Inhibition
  • Cinnamate 4-Hydroxylase (C4H) Inhibition : 5-Aryl-1,3,4-oxadiazole-2-thiols with fluorine substituents demonstrate potent C4H inhibition. For example, 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed the highest activity, emphasizing the importance of electronegative substituents. The difluoromethoxy group in the target compound may similarly enhance binding to enzymatic active sites .
  • Rho/Myocardin-Related Transcription Factor (MRTF) Inhibition : Derivatives like 19i (with an oxetan-3-yloxy group) exhibit 98% purity and are optimized for solubility, suggesting that oxygen-containing substituents improve pharmacokinetic profiles .
Antimicrobial and Antifungal Activity
  • S-Substituted Derivatives : Alkylation of the thiol group (e.g., with methyl or sulfonyl groups) in compounds like 20’ and 20 modulates antibacterial efficacy, though hemolytic activity remains a concern .

Physicochemical Properties

  • Polarity and Retention Time : HPLC retention times correlate with substituent polarity. For instance, 4u (7.69 min) and 4j (7.94 min) exhibit longer retention than less polar tert-butyl derivatives, reflecting increased interaction with hydrophobic stationary phases .
  • Thermal Stability : The tert-butyl derivative’s higher melting point (157–158°C) compared to chlorinated or fluorinated analogs suggests stronger crystal lattice interactions due to bulkier substituents .

Biological Activity

5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C9H7F2N3O2S
  • Molecular Weight : 227.167 g/mol
  • CAS Number : 1708168-59-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity :
    • The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
    • A study reported that similar oxadiazole derivatives showed greater cytotoxicity than doxorubicin, a common chemotherapeutic agent, indicating a promising alternative for cancer treatment .
  • Mechanism of Action :
    • Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .
    • The presence of the difluoromethoxy group enhances the interaction with cellular targets, potentially leading to increased potency.

Inhibition of Carbonic Anhydrases

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in tumor growth.

  • Selectivity :
    • Some derivatives showed selective inhibition against hCA IX and hCA II with K_i values as low as 89 pM for hCA IX, suggesting a targeted approach for cancer therapy .

Data Summary

The following table summarizes the biological activity data for this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-715.63Induces apoptosis via caspase activation
Related oxadiazole derivativeMEL-8<10Apoptosis induction
Similar compoundA5490.12–2.78HDAC inhibition and apoptosis

Study on Anticancer Properties

In a comprehensive study published in MDPI, various oxadiazole derivatives were synthesized and tested for their anticancer properties. The findings indicated that compounds with electron-withdrawing groups like difluoromethoxy exhibited enhanced cytotoxicity compared to their analogs .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy of these compounds. Preliminary results suggest that modifications to the oxadiazole structure could lead to improved pharmacokinetic profiles and reduced toxicity .

Q & A

Q. What are the standard synthetic protocols for preparing 5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclization of acid hydrazides with carbon disulfide (CS₂). For example, 5-aryl-1,3,4-oxadiazole-2-thiol derivatives are prepared by reacting substituted phenylhydrazides with CS₂ under alkaline conditions (e.g., KOH in ethanol), followed by acidification to isolate the thiol . Yields vary depending on substituents; electron-withdrawing groups (e.g., trifluoromethyl) often improve yields (up to 90%) compared to bulky substituents (e.g., 59% for 4w) .

Example Protocol :

  • Dissolve 4-(difluoromethoxy)phenylhydrazide in ethanol.
  • Add KOH and CS₂, reflux for 5–12 hours.
  • Acidify with dilute HCl, filter, and recrystallize from ethanol.

Q. How is the purity and structural integrity of this compound validated?

Characterization involves:

  • HPLC : Retention times (6.49–7.69 min) confirm purity .
  • NMR/HRMS : Key peaks include aromatic protons (δ 7.2–8.2 ppm), oxadiazole protons, and molecular ion matches ([M+H]+ or [M+Na]+) .
  • FTIR : Vibrational modes (e.g., S-H stretch at ~2500 cm⁻¹, C=N/C-O stretches) align with DFT-calculated spectra .

Q. What safety precautions are critical when handling this compound?

Based on analogous oxadiazole-thiols:

  • GHS Hazards : Acute toxicity (H302), skin irritation (H315), eye damage (H319), respiratory irritation (H335) .
  • PPE : Use nitrile gloves, lab coat, and fume hood. Avoid inhalation and direct contact .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s properties?

Density Functional Theory (DFT) predicts:

  • Vibrational Spectra : Scaled quantum mechanical force fields match experimental IR wavenumbers (e.g., C-S stretch at 690 cm⁻¹) .
  • Electronic Properties : HOMO-LUMO gaps (~4 eV) indicate reactivity; electron-withdrawing substituents lower LUMO energy, enhancing electrophilicity .
  • AIM/NBO Analysis : Delocalization indices reveal charge transfer between oxadiazole and aryl rings, influencing stability .

Q. What strategies optimize S-alkylation reactions for derivative synthesis?

Method D (alkylation with phenacyl bromides/benzyl chlorides):

  • Reagents : Use K₂CO₃ in acetone for nucleophilic substitution .
  • Yields : Depend on alkyl chain length (e.g., 66–87% for butanoate/pentanoate esters) .
  • Challenges : Steric hindrance from bulky substituents reduces reactivity; microwave-assisted synthesis may improve efficiency .

Q. How do structural modifications impact bioactivity?

  • Antimicrobial Activity : Introducing fluorophenyl or trifluoromethyl groups enhances potency by increasing lipophilicity and membrane penetration .
  • MAO Inhibition : Piperazine-linked derivatives (e.g., compound 4a) show IC₅₀ values <1 µM due to improved target binding .
  • Cytotoxicity : Thioether linkages reduce toxicity compared to parent thiols, as seen in SAR studies .

Data Contradictions and Resolution

Q. Why do synthesis yields vary significantly for similar derivatives?

Discrepancies arise from:

  • Substituent Effects : Electron-deficient aryl groups (e.g., CF₃) stabilize intermediates, boosting yields (85–90%) versus electron-rich groups (59–76%) .
  • Reaction Conditions : Prolonged reflux (12 vs. 5 hours) improves cyclization but may degrade heat-sensitive substrates .

Q. How reliable are computational predictions for spectroscopic data?

  • Agreement : DFT-calculated IR spectra match experimental data within ±10 cm⁻¹ for key modes (C=N, C-O) .
  • Limitations : Solvent effects and crystal packing (ignored in gas-phase calculations) cause minor deviations in peak intensities .

Methodological Tables

Q. Table 1: Comparative Yields of S-Alkylation Derivatives

DerivativeAlkylating AgentYield (%)Reference
Methyl butanoate (5q)Phenacyl bromide66
Methyl pentanoate (5r)Benzyl chloride82
Piperazine-linked thioether (4a)Phenacyl bromide77

Q. Table 2: Hazard Classification (GHS)

HazardCategoryCode
Acute oral toxicity4H302
Skin irritation2H315
Eye irritation2AH319
Respiratory tract irritation3H335

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